Home > Products > Screening Compounds P6899 > 1H-pyrrolo[3,2-c]pyridin-7-ol
1H-pyrrolo[3,2-c]pyridin-7-ol -

1H-pyrrolo[3,2-c]pyridin-7-ol

Catalog Number: EVT-8353878
CAS Number:
Molecular Formula: C7H6N2O
Molecular Weight: 134.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1H-pyrrolo[3,2-c]pyridin-7-ol is a heterocyclic compound that features a fused pyrrole and pyridine ring system. Its unique structure contributes to its potential applications in medicinal chemistry, particularly as a scaffold for developing bioactive compounds. The molecular formula for 1H-pyrrolo[3,2-c]pyridin-7-ol is C₇H₆N₂O, with a molecular weight of approximately 134.135 g/mol. This compound is classified under the category of nitrogen-containing heterocycles, which are known for their diverse biological activities.

Synthesis Analysis

The synthesis of 1H-pyrrolo[3,2-c]pyridin-7-ol can be achieved through various methods, often involving multi-step reactions that include cyclization and functional group transformations. One notable method involves the reaction of 2-bromo-5-methylpyridine with suitable reagents to form the desired pyrrolo structure. For instance, a common synthetic route begins with the formation of an intermediate by reacting 2-bromo-5-methylpyridine with a nitrating agent, followed by cyclization under acidic conditions to yield the target compound.

Technical Details

  1. Starting Materials: 2-bromo-5-methylpyridine.
  2. Reagents: Nitrating agents (e.g., fuming nitric acid), acetic acid, and iron powder.
  3. Reaction Conditions: Typically conducted under controlled temperatures and times to ensure high yields and purity.
Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[3,2-c]pyridin-7-ol consists of a pyrrole ring fused to a pyridine ring, with a hydroxyl group located at the seventh position of the pyridine moiety. This structural arrangement contributes to its chemical reactivity and biological properties.

Structural Data

  • Molecular Formula: C₇H₆N₂O
  • Molecular Weight: 134.135 g/mol
  • InChI Key: A unique identifier for chemical substances that provides information on the molecular structure.
Chemical Reactions Analysis

1H-pyrrolo[3,2-c]pyridin-7-ol can participate in various chemical reactions due to its functional groups. Notable reactions include:

  • Nucleophilic Substitution: The hydroxyl group can act as a leaving group in nucleophilic substitution reactions.
  • Oxidation: The compound can undergo oxidation to form ketones or aldehydes depending on the reaction conditions.

Technical Details

These reactions are typically facilitated by specific catalysts or reagents and may require particular conditions (e.g., temperature, solvent) to achieve optimal yields.

Mechanism of Action

The mechanism of action for 1H-pyrrolo[3,2-c]pyridin-7-ol involves its interaction with biological targets such as enzymes or receptors. This compound has shown promise as an inhibitor of tubulin polymerization, which is crucial in cancer cell proliferation.

Process Data

  1. Target Interaction: Binds to colchicine-binding sites on tubulin.
  2. Biological Activity: Exhibits antitumor effects by disrupting microtubule dynamics leading to cell cycle arrest and apoptosis in cancer cells.
Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[3,2-c]pyridin-7-ol influence its behavior in biological systems and its suitability for various applications.

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in polar solvents like water and methanol.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the nucleophilic nature of the hydroxyl group.
Applications

1H-pyrrolo[3,2-c]pyridin-7-ol has significant applications in scientific research and medicinal chemistry:

  • Anticancer Research: Used as a lead compound for developing new anticancer agents targeting tubulin dynamics.
  • Drug Development: Investigated for its potential as a therapeutic agent due to its ability to inhibit specific biological pathways involved in cancer progression.
  • Synthetic Chemistry: Serves as an important building block for synthesizing more complex heterocyclic compounds with desired biological activities.
Synthetic Methodologies and Configuration-Constrained Design Strategies

Palladium-Catalyzed Cross-Coupling Approaches for Pyrrolopyridine Core Assembly

Palladium-catalyzed cross-coupling reactions represent the cornerstone of synthetic strategies for constructing the 1H-pyrrolo[3,2-c]pyridine scaffold. The chemoselective Suzuki-Miyaura coupling proves particularly effective for introducing aryl substituents at the C2 position of halogenated intermediates. As demonstrated in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, Pd₂(dba)₃ catalyzes the coupling between 2-iodo-4-chloropyrrolopyridine and arylboronic acids with exceptional selectivity (68–75% yields), minimizing undesired diarylation side products [1]. This chemoselectivity is attributed to the differential reactivity of C2 versus C4 halogen sites under carefully optimized catalyst systems [1] [6].

Concurrently, Buchwald-Hartwig amination enables nitrogen functionalization critical for biological activity. The sequential application of Suzuki-Miyaura coupling followed by Buchwald-Hartwig amination on 4-chloro-2-iodo intermediates establishes an efficient route to differentially functionalized pyrrolopyridines. Key to success is the protection of reactive nitrogen centers; trimethylsilylethoxymethyl (SEM)-protected intermediates undergo amination with secondary amines using RuPhos Pd G2 precatalyst in tert-butanol, achieving 94% conversion within 5 minutes [1]. The catalytic system profoundly influences yield and selectivity, as evidenced by comparative studies (Table 1).

Table 1: Catalyst Screening for Buchwald-Hartwig Amination of SEM-Protected Pyrrolopyridine

Catalyst SystemBaseSolventConversion (%)
Pd(OAc)₂/RuPhosSodium tert-butoxidetert-Butanol94
XPhos Pd G2/XPhosSodium tert-butoxiden-Butanol20
RuPhos Pd G2/RuPhosSodium tert-butoxiden-Butanol33

Post-coupling deprotection strategies require meticulous optimization, as SEM group removal risks formaldehyde-mediated side reactions, including unexpected tricyclic eight-membered ring formation [1]. Alternative protective groups such as benzenesulfonyl demonstrate compatibility but may necessitate tailored deprotection protocols.

Cyclization Techniques Involving Heterocyclic Precursors

Cyclization of heterocyclic precursors provides diverse pathways to the pyrrolo[3,2-c]pyridine core, circumventing limitations of cross-coupling methodologies. A particularly efficient approach employs 2-bromo-5-methylpyridine as the starting material, undergoing sequential oxidation and cyclization reactions. Initial transformation to 2-bromo-5-methylpyridine-1-oxide (via m-chloroperbenzoic acid), followed by nitration using fuming nitric acid in sulfuric acid, yields 2-bromo-5-methyl-4-nitropyridine 1-oxide. Subsequent treatment with N,N-dimethylformamide dimethyl acetal generates a key intermediate that undergoes iron-mediated reductive cyclization in acetic acid to furnish 6-bromo-1H-pyrrolo[3,2-c]pyridine [2].

Ring-closing strategies exploiting carbonyl precursors offer additional versatility. Acetylpyruvate derivatives engage in cyclization reactions with compounds containing active methylene groups, efficiently constructing bicyclic systems in good yields (exemplified by 4-thio- and 4-aminopyrrolo[3,4-c]pyridines) [7]. Furthermore, intramolecular Heck reactions facilitate the formation of the fused pyrrole ring. For instance, β-(2-bromophenyl)acrylamides undergo sequential palladium-catalyzed coupling with aryl iodides followed by copper-catalyzed cyclization to deliver 4-arylquinolin-2(1H)-ones, a strategy adaptable to pyrrolopyridine synthesis [6].

Table 2: Cyclization Strategies for Pyrrolopyridine Synthesis

PrecursorCyclization MethodKey ConditionsProduct
2-Bromo-5-methyl-4-nitropyridine N-oxideReductive cyclizationIron powder, Acetic acid6-Bromo-1H-pyrrolo[3,2-c]pyridine
β-(2-Bromophenyl)acrylamideHeck/Cu-catalyzed cyclizationCuI, NaI, K₃PO₄, DMEDA, 1,4-Dioxane4-Arylquinolin-2(1H)-one
Acetylpyruvate derivativesCondensation/cyclizationActive methylene compounds4-Substituted pyrrolo[3,4-c]pyridines

Post-Functionalization Strategies for C7 Hydroxyl Group Optimization

The C7 hydroxyl group of 1H-pyrrolo[3,2-c]pyridin-7-ol presents both a synthetic handle and a stability challenge, demanding tailored functionalization strategies. Selective derivatization begins with judicious protection of competing functional groups. The C2-hydroxyl group in pyrrolopyridines exhibits higher reactivity due to its allylic nature and steric accessibility. Dess-Martin periodinane oxidation selectively converts this group to a ketone in 66% yield, leaving the C7 hydroxyl available for further modification [8]. Similarly, controlled hydrolysis of dibenzoate esters enables selective deprotection; dibenzoate lycorine derivatives undergo hydrolysis to yield C2-benzoate (compound 19) or C1-benzoate (compound 18) monoprotected intermediates [8].

Protecting group strategies critically influence functionalization success. The SEM group effectively masks pyrrole nitrogen during C4 amination, but its removal requires acidic conditions that risk decomposing sensitive functionalities. Alternative silyl-based protection, such as triisopropylsilyl (TIPS) ethers, offers robust protection for the C2-hydroxyl. This allows selective acylation of the C7 hydroxyl with diverse carboxylic acids (palmitic, stearic, oleic acids), yielding lipophilic esters (compounds 22, 24, 25) designed to enhance cellular penetration. Subsequent TIPS deprotection under mild conditions (e.g., tetrabutylammonium fluoride) regenerates the C2-hydroxyl without affecting the newly installed ester [8].

Metal-mediated coupling further expands functionalization scope. Copper(II) acetate facilitates the coupling between 6-bromo-1H-pyrrolo[3,2-c]pyridine and 3,4,5-trimethoxyphenylboronic acid, generating the advanced intermediate 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine. This intermediate readily undergoes subsequent Suzuki coupling with arylboronic acids, enabling diversification at the C6 position while preserving the C7 hydroxyl [2].

Configuration-Constrained Design to Mimic Bioactive Scaffolds

Configuration-constrained design strategies strategically employ the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to lock flexible bioactive molecules into their biologically active conformations. This approach proves exceptionally valuable for stabilizing pharmacophores prone to isomerization. A prominent application involves mimicking combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor whose cis-olefin bond readily isomerizes to the inactive trans-configuration under physiological conditions. Replacing this labile cis-olefin with the planar, rigid pyrrolo[3,2-c]pyridine core yields 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (e.g., compound 10t), which exhibit remarkable antiproliferative activity (IC₅₀ = 0.12–0.21 μM against HeLa, SGC-7901, and MCF-7 cancer lines) [2]. Molecular modeling confirms that these derivatives maintain essential hydrogen bonds with tubulin residues Thrα179 and Asnβ349, identical to the natural ligand [2].

This design paradigm extends to kinase inhibitor optimization. During structure-activity relationship studies for colony-stimulating factor 1 receptor inhibitors, the configurationally constrained 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine (compound 3c) was synthesized to evaluate the significance of the N-3 position in pyrrolopyrimidine-based inhibitors. Although 20-fold less potent than the parent compound, this analogue provided critical insights into binding requirements, validating the scaffold's utility for probing kinase active sites [1]. Similarly, fibroblast growth factor receptor inhibitors incorporating the tetrahydropyrrolo[3,2-c]pyridinone motif exploit conformational restriction to enhance target affinity, exemplified by compound 4h (FGFR1–3 IC₅₀ = 7–25 nM) [4].

Table 3: Bioactivity of Configuration-Constrained Pyrrolopyridine Derivatives

Scaffold DesignBiological TargetKey CompoundPotency (IC₅₀/EC₅₀)Source
1-(3,4,5-Trimethoxyphenyl)-6-indolylpyrrolo[3,2-c]pyridineTubulin polymerization10t0.12 μM (HeLa), 0.15 μM (SGC-7901), 0.21 μM (MCF-7) [2]
2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amineCSF1R tyrosine kinase3c20-fold less potent than reference [1]
Tetrahydropyrrolo[3,2-c]pyridinoneFibroblast growth factor receptors4hFGFR1: 7 nM, FGFR2: 9 nM, FGFR3: 25 nM [4]

The strategic incorporation of ring constraints also mitigates metabolic instability while preserving ligand-receptor interaction geometries. Aromatization of ring C in lycorine derivatives generates planar tetracyclic structures (e.g., compounds 28, 29, 30), which retain significant antiproliferative activity against apoptosis-resistant cancer cells despite abolishing the basicity of the N6 nitrogen—a feature otherwise critical for activity in non-aromatized analogues [8]. This demonstrates how conformational restriction can compensate for alterations in electronic properties, offering versatile design solutions for challenging therapeutic targets.

Properties

Product Name

1H-pyrrolo[3,2-c]pyridin-7-ol

IUPAC Name

1H-pyrrolo[3,2-c]pyridin-7-ol

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C7H6N2O/c10-6-4-8-3-5-1-2-9-7(5)6/h1-4,9-10H

InChI Key

QDSZTBJKYDINPU-UHFFFAOYSA-N

SMILES

C1=CNC2=C(C=NC=C21)O

Canonical SMILES

C1=CNC2=C(C=NC=C21)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.